(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

説明

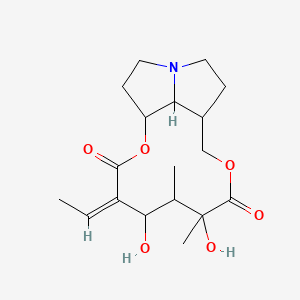

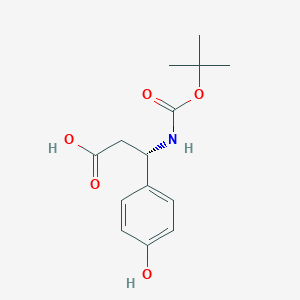

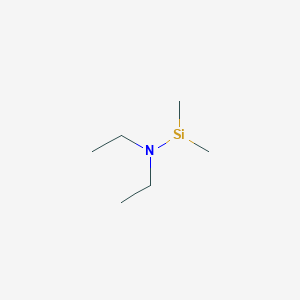

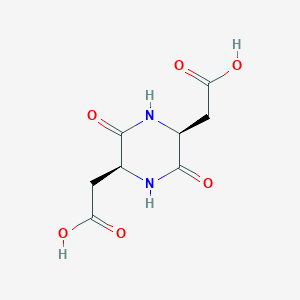

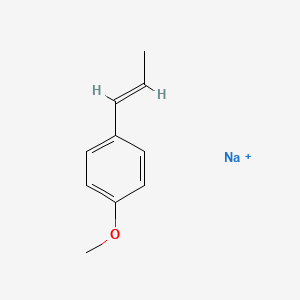

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid” is a complex organic compound. It contains a tert-butoxycarbonyl group, an amino group, and a 4-hydroxyphenyl group .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This process can be achieved using flow microreactor systems, which are more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of this compound is complex, with a tert-butoxycarbonyl group, an amino group, and a 4-hydroxyphenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems .科学的研究の応用

Synthesis of Amide Derivatives

This compound is used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine, which are synthesized with good yield and characterized through various spectral studies. These derivatives have potential applications in medicinal chemistry and drug development .

Chelation of Ferrous Ions

Boc-4-Hydroxy-L-b-phenylalanine derivatives act as powerful ferrous ion chelators, offering protection against oxidative damage by removing iron, which is crucial in research related to neurodegenerative diseases and oxidative stress .

Enantioselective Recognition in Biosensing

The compound has been grafted onto poly(3,4-propylenedioxythiophene) to create modified electrodes for biosensing applications. These electrodes can achieve enantioselective recognition between chiral modified glassy carbon electrodes and DOPA enantiomers, which is significant for studies in chirality and drug testing .

Fluorogenic Substrates for Enzyme Assays

Phenylalanine derivatives, including those derived from Boc-4-Hydroxy-L-b-phenylalanine, serve as sensitive fluorogenic substrates for selective assays on leukotriene A4 hydrolase activity. This application is important for in vitro and in vivo studies related to inflammation and cardiovascular diseases .

将来の方向性

作用機序

Target of Action

It’s known that such compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that such compounds can influence the function of their targets, leading to various downstream effects .

Biochemical Pathways

Boc-4-Hydroxy-L-b-phenylalanine is likely involved in several biochemical pathways. For instance, it’s known that phenylalanine derivatives play a role in the biosynthesis of other phenolic compounds, which are vital components of proteins and precursors for thousands of additional metabolites .

Pharmacokinetics

It’s known that such compounds can be synthesized using flow microreactor systems, which could potentially impact their bioavailability .

Result of Action

It’s known that such compounds can display good reversible redox activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-4-Hydroxy-L-b-phenylalanine. For instance, it’s known that boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, are only marginally stable in water .

特性

IUPAC Name |

(3S)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNWQLIRVDMMR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427485 | |

| Record name | Boc-D-beta-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | |

CAS RN |

499995-80-1 | |

| Record name | Boc-D-beta-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate](/img/structure/B1588235.png)